molecular formula C18H25N7O3 B11182262 Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11182262
M. Wt: 387.4 g/mol
InChI Key: SCALXJFHDWRIDR-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N7O3/c1-3-28-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-13-6-4-5-7-14(13)27-2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

SCALXJFHDWRIDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

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